molecular formula C18H14ClNO3S B3639751 METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE

METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE

Cat. No.: B3639751
M. Wt: 359.8 g/mol
InChI Key: OTYSTTNXMYAEDO-UHFFFAOYSA-N
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Description

METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro, oxo, and phenyl group, as well as a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-4-phenylquinoline-3-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and oxo groups enhances its binding affinity and specificity. The sulfanyl acetate moiety may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl acetate moiety differentiates it from other quinoline derivatives, enhancing its reactivity and potential biological activities .

Properties

IUPAC Name

methyl 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-23-15(21)10-24-17-16(11-5-3-2-4-6-11)13-9-12(19)7-8-14(13)20-18(17)22/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYSTTNXMYAEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE
Reactant of Route 6
METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETATE

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